molecular formula C20H17FN4O B5966943 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5966943
M. Wt: 348.4 g/mol
InChI Key: MKJQKNSVFAKEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fluorophenyl group at position 3, a methyl group at position 5, and a 4-methoxyphenylamine substituent at position 7. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive compounds targeting microbial infections, including anti-mycobacterial and anti-Wolbachia agents .

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c1-13-11-19(24-16-7-9-17(26-2)10-8-16)25-20(23-13)18(12-22-25)14-3-5-15(21)6-4-14/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQKNSVFAKEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are employed to construct the pyrazolo[1,5-a]pyrimidine scaffold with the desired substituents. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and methylpyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound. These methods are optimized to minimize waste and reduce production time while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine core allows extensive substitutions at positions 3, 5, and 7, enabling tailored biological activity. Below is a detailed comparison with key analogs:

Key Observations:

Substituent Effects on Activity :

  • Position 3 : The 4-fluorophenyl group (common in compounds 32, 34, 47) enhances lipophilicity and target binding, critical for anti-mycobacterial activity .
  • Position 5 : Methyl or aryl groups (e.g., 5-methyl in the target compound vs. 5-phenyl in compound 47) influence steric bulk and electronic properties. Smaller substituents like methyl may improve membrane permeability .
  • Position 7 : The 4-methoxyphenylamine group in the target compound differs from pyridylmethyl groups in and . Methoxy groups can enhance solubility but may reduce potency compared to pyridyl derivatives .

Synthetic Routes :

  • The target compound likely utilizes Suzuki-Miyaura coupling () or nucleophilic aromatic substitution () for core assembly. For example, describes coupling 7-chloropyrazolo[1,5-a]pyrimidine with amines (e.g., 2-picolylamine) under reflux with DIPEA, a method adaptable to 4-methoxyphenylamine .

Biological Performance :

  • Pyridin-2-ylmethyl-substituted analogs (e.g., compound 32) show superior anti-mycobacterial activity (MIC: 0.5 μM) compared to aryl-substituted derivatives, suggesting the importance of heterocyclic amines in target engagement .
  • The 4-methoxyphenethyl group in compound 13 () exhibits moderate anti-tubercular activity, indicating that bulkier N-substituents may compromise efficacy .

Research Findings and Implications

  • Anti-Mycobacterial Potential: Fluorophenyl and pyridylmethyl groups are critical for activity against Mycobacterium tuberculosis. The target compound’s 4-methoxyphenylamine group may offer a balance between solubility and target affinity, though direct testing is needed .
  • Anti-Wolbachia Applications : highlights pyrazolopyrimidines as promising anti-Wolbachia agents. The target compound’s methyl and methoxy substituents could enhance selectivity for Wolbachia proteases .
  • Synthetic Challenges : Introducing 4-methoxyphenylamine at position 7 may require optimized coupling conditions to avoid deprotection issues observed in Boc-based syntheses () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.